molecular formula C10H14O3 B1307092 3-Furan-2-yl-4-methyl-pentanoic acid CAS No. 842954-66-9

3-Furan-2-yl-4-methyl-pentanoic acid

Cat. No.: B1307092
CAS No.: 842954-66-9
M. Wt: 182.22 g/mol
InChI Key: JSAZKIOEYOOAEK-UHFFFAOYSA-N
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Description

3-Furan-2-yl-4-methyl-pentanoic acid is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

3-Furan-2-yl-4-methyl-pentanoic acid and its derivatives are pivotal in various chemical synthesis and reaction processes. For instance, NaOH catalyzed condensation reactions involving levulinic acid and biomass-derived furan-aldehydes lead to the formation of products like (E)-6-[5-(hydroxymethyl)furan-2-yl]-hex-4-oxo-5-enoic acid and (E)-3-[5-(hydroxymethyl)furan-2-yl]methylene-4-oxo-pentanoic acid, signifying the role of furan derivatives in organic synthesis and industrial applications (Amarasekara et al., 2015).

Biorefinery and Fuel Production

The compound has applications in the biorefinery sector. For example, studies reveal the utility of furfural and its derivatives, closely related to this compound, in the production of high carbon fuel precursors. The research demonstrates the effective utilization of lignocellulosic xylose-derived furfural for the production of versatile furanic platform molecules, highlighting the relevance of furan derivatives in the development of sustainable fuel alternatives (Gebresillase et al., 2018).

Microbial Fermentation and Biofuel Production

Additionally, the compound finds its implications in microbial fermentation and biofuel production. Research on pentanol isomers, including compounds structurally akin to this compound, indicates their potential as biofuels. Microbial fermentation from amino acid substrates showcases the relevance of such furan derivatives in the field of bioengineering and renewable energy sources (Cann & Liao, 2009).

Flavor and Aroma Compounds

Furthermore, the derivative of furan compounds plays a significant role in the formation of flavor and aroma compounds. Studies involving the Maillard reaction between ribose and cysteine reveal the formation of sulfur aroma compounds like 2-methyl-3-furanthiol, where the furan moiety plays a critical role. This showcases the compound's importance in food chemistry and the flavor industry (Cerny & Davidek, 2003).

Safety and Hazards

The safety and hazards associated with “3-Furan-2-yl-4-methyl-pentanoic acid” are not explicitly mentioned in the available resources. It’s important to handle all chemicals with appropriate safety measures. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .

Properties

IUPAC Name

3-(furan-2-yl)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-7(2)8(6-10(11)12)9-4-3-5-13-9/h3-5,7-8H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAZKIOEYOOAEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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